1-dichlorophosphorylpiperidine
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Overview
Description
1-dichlorophosphorylpiperidine is an organophosphorus compound that features a phosphonic dichloride group bonded to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
PCl3+C5H10NH→C5H10N-PCl2
Industrial Production Methods
Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Phosphonate Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Comparison with Similar Compounds
1-dichlorophosphorylpiperidine can be compared with other organophosphorus compounds, such as:
Phosphoric Dichloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
Phosphinic Dichloride: Contains a different phosphorus oxidation state, leading to different reactivity and applications.
Phosphonic Acid Derivatives: These compounds have similar reactivity but differ in their specific functional groups and applications.
The uniqueness of phosphonic dichloride, piperidino- lies in its combination of the phosphonic dichloride group with the piperidine ring, providing a unique set of chemical properties and reactivity patterns that are valuable in various fields of research and industry.
Properties
CAS No. |
1498-56-2 |
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Molecular Formula |
C5H10Cl2NOP |
Molecular Weight |
202.02 g/mol |
IUPAC Name |
1-dichlorophosphorylpiperidine |
InChI |
InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |
InChI Key |
FZHNJMKVRJJKBK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
Canonical SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
1498-56-2 | |
Origin of Product |
United States |
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